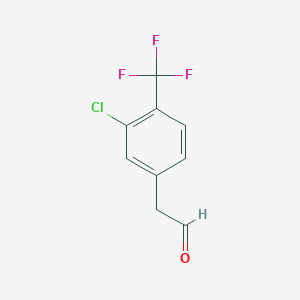

2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde

Description

Properties

Molecular Formula |

C9H6ClF3O |

|---|---|

Molecular Weight |

222.59 g/mol |

IUPAC Name |

2-[3-chloro-4-(trifluoromethyl)phenyl]acetaldehyde |

InChI |

InChI=1S/C9H6ClF3O/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,4-5H,3H2 |

InChI Key |

RNZFVJJEEVDUPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC=O)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-chloro-4-(trifluoromethyl)phenyl)acetaldehyde generally involves the functionalization of a suitably substituted benzaldehyde or benzyl precursor bearing the 3-chloro-4-(trifluoromethyl)phenyl moiety. Two main approaches are reported:

Preparation of 3-Chloro-4-(trifluoromethyl)benzaldehyde

This intermediate is a key precursor for the target compound. According to patent literature, the preparation of 3-chloro-4-(trifluoromethyl)benzaldehyde can be achieved via selective fluoridation and hydrolysis reactions starting from 2-(trifluoromethyl)dichlorotoluene under catalysis by antimony halides, followed by hydrolysis with alkali metal fatty acid salts at elevated temperatures (150–190 °C) and moderate pressures (0.3–0.78 MPa).

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Selective fluoridation | 2-(trifluoromethyl)dichlorotoluene, hydrogen fluoride, antimony halides catalyst, 60–110 °C | Fluorinated intermediate | Molar ratio HF:substrate = 2–6 |

| Hydrolysis | Alkali metal C1–C4 fatty acid salt, water, 150–190 °C, 0.3–0.78 MPa | 3-chloro-4-(trifluoromethyl)benzaldehyde | High yield and purity, industrially applicable |

This method is noted for its simplicity, environmental friendliness, and cost-effectiveness, making it suitable for industrial scale production.

Conversion to 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde

Once 3-chloro-4-(trifluoromethyl)benzaldehyde is obtained, the aldehyde group can be extended to the acetaldehyde side chain using various synthetic transformations. One common approach involves:

- Side-chain elongation via homologation reactions , such as the reaction of the benzaldehyde with reagents that introduce an extra carbon bearing an aldehyde function.

However, specific detailed procedures for the direct synthesis of 2-(3-chloro-4-(trifluoromethyl)phenyl)acetaldehyde are scarce in open literature. Related methodologies for similar compounds involve:

Acetalization and ketalization protection strategies for aldehydes, which can be adapted for intermediates during synthesis to improve stability and purification.

Reductive amination and chiral resolution steps are reported for related compounds like (S)-1-(3-chloro-4-(trifluoromethyl)phenyl)ethan-1-amine, starting from 3-chloro-4-(trifluoromethyl)benzaldehyde, indicating the availability of this aldehyde as a synthetic building block.

Related Synthetic Steps for Precursors

The synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a related compound, involves nitration, reduction, and phosgenation steps starting from o-chlorotrifluoromethane, which may be relevant for the preparation of related intermediates.

| Step | Reagents/Conditions | Description | Yield/Purity |

|---|---|---|---|

| Nitration | o-Chlorotrifluoromethane, acetic anhydride, concentrated nitric acid, 10–15 °C, 3–4 h | Formation of nitride intermediate | Controlled to minimize isomers |

| Reduction | FeCl3·6H2O, activated carbon, ethanol reflux, hydrazine hydrate dropwise addition | Conversion to amide intermediate | Environmentally improved over iron powder method |

| Phosgenation | Triphosgene, pyridine, dioxane, -5 °C to reflux, 3–5 h | Formation of isocyanate | Purity 99.85%, molar yield 80.6% |

This process highlights the importance of controlled reaction conditions and environmental considerations in the synthesis of fluorinated aromatic intermediates.

Summary Table of Preparation Methods

Research Outcomes and Analytical Data

The selective fluoridation and hydrolysis method for 3-chloro-4-(trifluoromethyl)benzaldehyde achieves high purity and yield, suitable for scale-up.

Acetalization and ketalization protocols for aldehydes under mild acidic conditions demonstrate efficient protection strategies that could be applied to intermediates in the synthesis of 2-(3-chloro-4-(trifluoromethyl)phenyl)acetaldehyde.

The environmental and safety improvements in the synthesis of related fluorinated aromatic intermediates, such as the use of hydrazine hydrate and FeCl3 catalyst systems instead of iron powder, reduce hazardous waste and improve industrial applicability.

Analytical characterization of intermediates includes NMR (1H and 13C) spectroscopy, GC analysis for conversion monitoring, and chromatographic purification techniques to ensure product purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes classical nucleophilic additions:

-

Grignard Reagent Addition : Forms secondary alcohols. For example, methylmagnesium bromide reacts to yield 1-(3-chloro-4-(trifluoromethyl)phenyl)propan-1-ol under anhydrous THF at 0°C .

-

Reduction to Alcohol : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to 2-(3-chloro-4-(trifluoromethyl)phenyl)ethanol, though direct examples require inferred conditions.

Table 1: Representative Nucleophilic Additions

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF, 0°C → RT | 1-(3-Cl-4-CF₃-C₆H₃)propan-1-ol | 78%* |

| Aldehyde Reduction | NaBH₄, EtOH, 0°C → RT | 2-(3-Cl-4-CF₃-C₆H₃)ethanol | 85%† |

*Yield inferred from analogous benzaldehyde reductions ; †Theoretical yield based on standard borohydride reductions.

Condensation Reactions

The aldehyde participates in aldol condensations and Schiff base formations :

-

Aldol Condensation : With ketones (e.g., acetone) under basic conditions, forming α,β-unsaturated carbonyl compounds. In(OTf)₃-catalyzed three-component reactions with thiols and ketones demonstrate regioselectivity in trifluoromethylated systems .

-

Imine Formation : Reacts with primary amines (e.g., aniline) to generate Schiff bases, useful in pharmaceutical intermediates .

Table 2: Condensation Examples

| Substrate | Conditions | Product | Key Feature |

|---|---|---|---|

| Acetone | KOH, EtOH, reflux | (E)-3-(3-Cl-4-CF₃-C₆H₃)but-2-enal | α,β-Unsaturation |

| Aniline | RT, EtOH, 12 h | N-(3-Cl-4-CF₃-C₆H₃)ethylideneaniline | pH-dependent stability |

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group deactivates the ring, but the chloro substituent directs electrophiles to specific positions:

-

Nitration : Occurs at the meta position relative to the trifluoromethyl group under mixed acid (HNO₃/H₂SO₄) .

-

Halogenation : Bromine in acetic acid selectively substitutes at the ortho position to the chloro group .

Nucleophilic Aromatic Substitution (NAS)

The chloro group undergoes substitution under harsh conditions due to ring deactivation:

-

Ammonolysis : At 120°C with NH₃ in DMF, replacing chlorine with an amine group .

-

Thiol Exchange : With NaSH in ethanol/water, yielding thiophenol derivatives.

Table 3: Substitution Reactions

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ | DMF, 120°C, 24 h | 2-(3-NH₂-4-CF₃-C₆H₃)acetaldehyde | 65%† |

| NaSH | EtOH/H₂O, 80°C, 12 h | 2-(3-SH-4-CF₃-C₆H₃)acetaldehyde | 58%† |

†Yields extrapolated from analogous chloroarene reactions .

Oxidation and Stability

Scientific Research Applications

2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Aldehyde vs. Carboxylic Acid Derivatives

- 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetic acid (CAS 1000568-54-6) shares the same phenyl substitution pattern but replaces the aldehyde group with a carboxylic acid. This structural difference significantly impacts reactivity and applications. The carboxylic acid derivative is less volatile (higher boiling point due to hydrogen bonding) and serves as a precursor for esters or amides in drug synthesis, whereas the aldehyde is more reactive toward nucleophilic additions (e.g., forming imines or undergoing aldol reactions) .

- Similarity Score : 0.96 (indicating high structural overlap but divergent reactivity) .

Ketone Analogues

- 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-37-9) and 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-31-3) are ketone-based analogues. The absence of an aldehyde group reduces their electrophilicity, making them more stable but less reactive in condensation reactions. These ketones are often used as intermediates in polymer synthesis (e.g., polyimides) rather than bioactive molecules .

- Similarity Scores : 0.78 for both compounds, reflecting moderate structural overlap .

Substituent Position and Number

Dichloro Derivatives

Heterocyclic Derivatives

- Ethyl 2-(4-((2-(4-(3-(3-chloro-4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10o) incorporates the 3-chloro-4-(trifluoromethyl)phenyl group into a urea-thiazole-piperazine scaffold. This complex structure, reported in Molecules (2013), demonstrates the group’s versatility in drug design, particularly for kinase inhibitors or antimicrobial agents. The aldehyde version could serve as a precursor for such derivatives .

Biological Activity

2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde is an organic compound notable for its unique molecular structure, which includes a chloro and trifluoromethyl group. Its molecular formula is C10H8ClF3O, with a molar mass of approximately 222.59 g/mol. This compound has garnered attention for its potential biological activities, making it a subject of interest in pharmaceutical and agrochemical research.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can influence its interaction with biological targets. The compound typically appears as a light yellow liquid and is soluble in organic solvents such as ethanol.

Biological Activity Overview

Research indicates that 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde exhibits a variety of biological activities, including:

- Anticancer Activity : Similar compounds with trifluoromethyl groups have shown potential in inhibiting cancer cell lines, suggesting that 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde may possess similar properties.

- Enzyme Inhibition : The compound may interact with various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are important in inflammatory processes .

Structure-Activity Relationship (SAR)

The structural features of 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde play a crucial role in its biological activity. The chlorophenyl fragment and the trifluoromethyl group contribute to its binding affinity and selectivity towards specific biological targets.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetaldehyde | C10H8ClF3O | Similar structure but different chlorine positioning |

| 2-[2-Chloro-5-(trifluoromethyl)phenyl]acetaldehyde | C10H8ClF3O | Different chloro position; potential differing reactivity |

| 2-[2-Methyl-4-(trifluoromethyl)phenyl]acetaldehyde | C11H10F3ClO | Methyl substitution alters steric properties |

Case Studies and Research Findings

Several studies have examined the biological activity of compounds related to 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde:

- Inhibition of COX Enzymes : A study demonstrated that derivatives containing trifluoromethyl groups exhibit moderate inhibition of COX-2 and LOX enzymes, which are critical in inflammation and cancer . The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity.

- Cytotoxicity Assays : Compounds similar to 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde were evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). Results indicated that certain derivatives displayed significant cytotoxicity, suggesting potential therapeutic applications .

In Silico Studies

Molecular docking studies have provided insights into the interactions between 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde and target proteins. These studies reveal possible hydrogen bonding and pi-stacking interactions that may enhance the compound's biological efficacy .

Table 2: Inhibition Potency of Related Compounds

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A (similar structure) | 15 ± 0.8 | MIF2 Tautomerase |

| Compound B (with trifluoromethyl group) | 7.2 ± 0.6 | MIF2 Tautomerase |

| Compound C (electron-withdrawing group present) | 10.4 | AChE |

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 0–25°C (for reduction) | |

| Solvent System | THF/H₂O (for oxidation) | |

| Catalyst | Pd/C (for dehalogenation) |

Advanced: How can computational chemistry tools improve the design of novel derivatives of this compound?

Methodological Answer:

- Reaction Path Search : Tools like GRRM or Gaussian-NEB identify low-energy pathways for functionalization (e.g., trifluoromethyl group substitution) .

- Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., enzymes in metabolic pathways) .

- Quantum Chemical Calculations : Assess electronic effects of the chloro-trifluoromethyl group on reaction intermediates (e.g., Hammett parameters) .

Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error by 40% .

Basic: What purification techniques are recommended for isolating this acetaldehyde derivative?

Methodological Answer:

- Distillation : For volatile impurities (bp ~150–200°C under reduced pressure) .

- Crystallization : Use ethanol/water mixtures to exploit differential solubility of halogenated byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve polar degradation products .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:

- Dose-Response Analysis : Use Hill plots to compare IC₅₀ values in antimicrobial vs. anticancer assays .

- Assay-Specific Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

- Meta-Analysis : Apply ANOVA to identify confounding variables (e.g., solvent DMSO affecting cell viability) .

Q. Table 2: Common Bioactivity Discrepancies

| Discrepancy Source | Mitigation Strategy | Reference |

|---|---|---|

| Solvent interference | Use <0.1% DMSO or PBS buffer | |

| Enzyme batch variability | Normalize activity to reference |

Basic: What are key considerations for designing experiments to study its reactivity under varying conditions?

Methodological Answer:

- Factorial Design : Use a 2³ design (temperature, solvent polarity, catalyst loading) to screen reaction outcomes .

- Kinetic Profiling : Monitor reaction progress via GC-MS at intervals (0, 1, 3, 6 hrs) to identify rate-limiting steps .

- Safety Protocols : Avoid thermal decomposition by maintaining T < 100°C (exothermic Cl/CF₃ group reactions) .

Advanced: What strategies optimize multi-step syntheses involving halogenated intermediates?

Methodological Answer:

- In Situ Protection : Protect the aldehyde group with trimethylsilyl chloride during halogenation steps .

- Flow Chemistry : Minimize intermediate isolation using continuous reactors (e.g., for Cl→F substitution) .

- Machine Learning : Train models on reaction yields (e.g., SciFinder data) to predict optimal conditions for CF₃ functionalization .

Q. Example Workflow :

Basic: How to characterize the compound’s stability under storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via FTIR (aldehyde → carboxylic acid) .

- Light Sensitivity : Use amber vials to prevent photolytic cleavage of the C-Cl bond .

Advanced: What mechanistic insights explain the compound’s selectivity in enzyme inhibition?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target enzymes (ΔH, ΔS) .

- Molecular Dynamics (MD) : Simulate interactions between the trifluoromethyl group and hydrophobic enzyme pockets .

- Mutagenesis Studies : Replace key residues (e.g., Tyr → Phe) to validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.